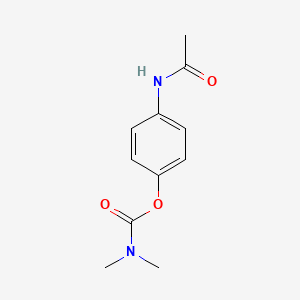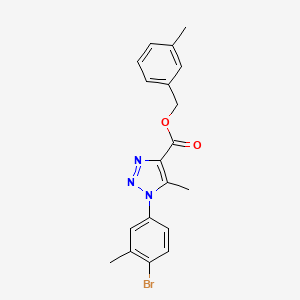![molecular formula C18H13N3O3S B2405520 N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide CAS No. 1448133-14-9](/img/structure/B2405520.png)
N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide is a synthetic organic compound that combines a benzo[d]thiazole moiety with an isoxazole ring and a carboxamide group
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes, particularly those involving the benzo[d]thiazole and isoxazole moieties.
Medicine: Due to its structural features, the compound is of interest in the development of new therapeutic agents, particularly for diseases where modulation of specific biological pathways is desired.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
Target of Action
Similar compounds, such as isoxazole derivatives of 6-fluoro-n-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, have been shown to interact with key mitochondrial proteins such as bcl-2 and bax . These proteins play a crucial role in regulating apoptosis, a process of programmed cell death.
Mode of Action
The compound’s interaction with its targets leads to significant changes in cellular processes. For instance, the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, which results in apoptosis by accelerating the expression of caspases . This suggests that the compound may act as a potential small-molecule activator of p53, a protein that regulates the equilibrium between rapid cell proliferation and apoptosis .
Biochemical Pathways
The compound’s action affects the p53 pathway, which plays a critical role in controlling cell cycle progression and apoptosis. The activation of p53 can lead to cell cycle arrest, allowing the cell to repair DNA damage or triggering apoptosis if the damage is irreparable .
Pharmacokinetics
Similar compounds have shown favourable pharmacokinetic profiles in admet calculations . ADMET refers to the absorption, distribution, metabolism, excretion, and toxicity of a compound, all of which impact its bioavailability and efficacy.
Result of Action
The compound’s action results in significant molecular and cellular effects. For instance, it has been observed to induce G2/M cell cycle arrest and apoptosis in cancer cell lines . The levels of p53 increase tremendously in cells treated with the compound, suggesting its potential as an anti-cancer agent .
Analyse Biochimique
Biochemical Properties
The compound N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide has been reported to exhibit anti-mycobacterial properties . It has been predicted to be a ligand for the M. tuberculosis HisG, a putative drug target for tuberculosis . This suggests that the compound may interact with this enzyme, potentially influencing its activity and the biochemical reactions it catalyzes .
Cellular Effects
In terms of cellular effects, this compound has been shown to exhibit anti-cancer activity against various cancer cell lines . It has been found to induce G2/M cell cycle arrest and alter the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax, resulting in apoptosis .
Molecular Mechanism
It has been suggested that it may act as a small-molecule activator of p53, a protein that regulates the balance between cell proliferation and apoptosis . This could involve binding interactions with p53 or other biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide typically involves multiple steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone.
Synthesis of the isoxazole ring: This step often involves the reaction of hydroxylamine with a β-keto ester or diketone to form the isoxazole ring.
Coupling of the benzo[d]thiazole and isoxazole rings: This can be done through a nucleophilic substitution reaction, where the benzo[d]thiazole derivative reacts with a halogenated isoxazole compound.
Introduction of the carboxamide group: The final step involves the formation of the carboxamide group, typically through the reaction of the isoxazole derivative with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(benzo[d]thiazol-2-yl)benzamide: This compound shares the benzo[d]thiazole moiety but lacks the isoxazole ring and carboxamide group.
3-(benzyloxy)isoxazole-5-carboxamide: This compound contains the isoxazole and carboxamide groups but lacks the benzo[d]thiazole moiety.
Uniqueness
N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide is unique due to the combination of its structural features, which may confer distinct biological activities and chemical properties. The presence of both the benzo[d]thiazole and isoxazole rings, along with the carboxamide group, allows for a wide range of potential interactions with biological targets, making it a versatile compound for research and development.
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c22-17(20-18-19-13-8-4-5-9-15(13)25-18)14-10-16(21-24-14)23-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHMGLCLMUQVEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[1-hydroxy-3-(1,3-thiazol-2-yl)propan-2-yl]carbamate](/img/structure/B2405439.png)
![N,N-diethyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2405440.png)

![methyl (2S)-2-[[(tert-butoxy)carbonyl]amino]-5-oxohexanoate](/img/structure/B2405442.png)







![7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2405457.png)
![4-(2-Methoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2405460.png)
